

An In-depth Technical Guide to the Mechanism of Action of BMS-195614

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Compound of Interest

Compound Name: BMS 195614

CAS No.: 253310-42-8

Cat. No.: B1663719

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Executive Summary

BMS-195614 is a high-affinity, selective neutral antagonist for the Retinoic Acid Receptor alpha (RAR α). Its mechanism of action is not to suppress the basal activity of the receptor, but to competitively inhibit the binding of agonists and, critically, to prevent the subsequent agonist-induced recruitment of transcriptional coactivators. While it has a minimal effect on the association of corepressors like N-CoR, it moderately diminishes the binding of the SMRT corepressor. This guide provides a detailed exploration of the molecular interactions, signaling pathways, and experimental validation underlying the function of BMS-195614, positioning it as a precise chemical tool for dissecting RAR α -specific biological processes.

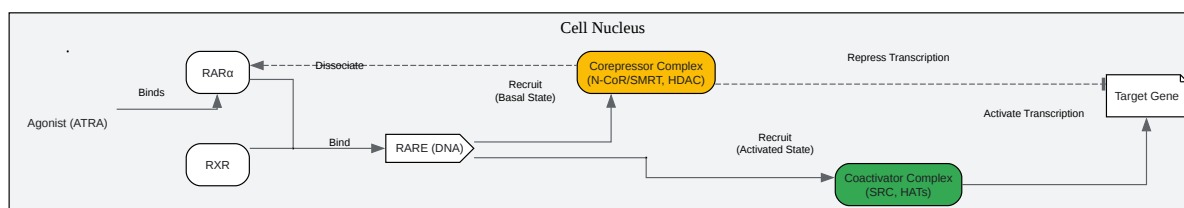
Foundational Context: The Retinoic Acid Receptor α (RAR α) Signaling Pathway

To comprehend the action of BMS-195614, one must first understand the canonical signaling pathway of its target, RAR α . Retinoic acid receptors (RARs) are ligand-inducible transcription factors belonging to the nuclear receptor superfamily.[1] There are three main subtypes (α , β , γ), each with distinct expression patterns and biological roles.[1] RAR α is the most ubiquitously

expressed subtype and is a critical regulator of cellular differentiation, proliferation, and apoptosis.[2][3]

The central mechanism involves the following steps:

- Heterodimerization: RAR α forms a heterodimer with a Retinoid X Receptor (RXR). This RAR α /RXR complex is the functional unit that binds to DNA.[1][4]
- DNA Binding: The heterodimer recognizes and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. [5][6] The consensus half-site for this binding is typically 5'-(A/G)G(G/T)TCA.[7]
- Basal State (Transcriptional Repression): In the absence of an activating ligand (agonist), the RAR α /RXR heterodimer is bound to a complex of corepressor proteins, such as the Nuclear Receptor Corepressor (N-CoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT).[8][9] These corepressors recruit Histone Deacetylases (HDACs), which maintain a condensed chromatin structure, thereby silencing gene transcription.[10]
- Activated State (Transcriptional Activation): The binding of an agonist, such as all-trans retinoic acid (ATRA), to the Ligand Binding Domain (LBD) of RAR α induces a significant conformational change.[11] This change triggers the dissociation of the corepressor complex and facilitates the recruitment of a coactivator complex, which includes proteins like the Steroid Receptor Coactivator (SRC) family.[8][12] These coactivators then recruit Histone Acetyltransferases (HATs), leading to chromatin decondensation and active transcription of the target gene.[10]



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Caption: Canonical RAR α /RXR signaling pathway.

BMS-195614: A High-Affinity, Selective RAR α Antagonist

BMS-195614 is a synthetic, low-molecular-weight arotinoid compound developed to specifically modulate the RAR α signaling axis.^[13] Contrary to being an activator, it is unequivocally characterized as a potent and selective neutral antagonist.^{[14][15][16][17]}

Molecular Profile of BMS-195614	
Chemical Name	4-[[[5,6-Dihydro-5,5-dimethyl-8-(3-quinolinyl)-2-naphthalenyl]carbonyl]amino]benzoic acid
Molecular Formula	C ₂₉ H ₂₄ N ₂ O ₃
Molecular Weight	448.51 g/mol
CAS Number	182135-66-6
Binding Affinity (K _i)	2.5 nM for RAR α

Data sourced from Tocris Bioscience, Cayman Chemical, and MedchemExpress.^{[14][15][16]}

Its defining characteristic is its high selectivity for the RAR α isoform. This selectivity is crucial for its utility as a research tool, allowing scientists to isolate and study RAR α -dependent pathways without confounding effects from RAR β or RAR γ activation.^[13]

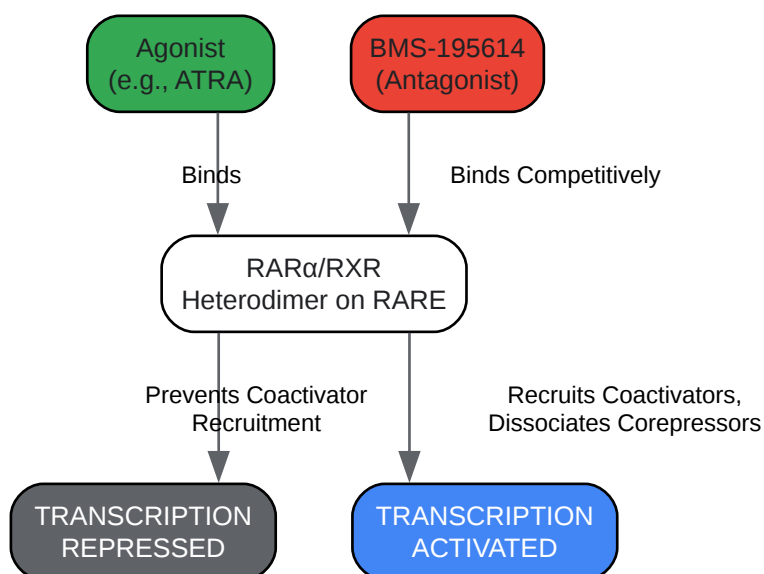
The Core Mechanism: Steric Hindrance and Prevention of Coactivator Recruitment

The term "neutral antagonist" is key to understanding the mechanism of BMS-195614. Unlike an inverse agonist, which would actively stabilize the corepressor-bound state and reduce basal receptor activity, a neutral antagonist simply blocks the action of an agonist without affecting the receptor's intrinsic activity.^[16] BMS-195614 achieves this through a precise molecular interaction with the RAR α Ligand Binding Domain (LBD).

The primary mechanism involves two critical steps:

- **Competitive Binding:** BMS-195614 binds to the LBD of RAR α with high affinity ($K_i = 2.5$ nM), directly competing with and preventing the binding of natural agonists like ATRA.[13][14][15]
- **Inhibition of Coactivator Recruitment:** The binding of BMS-195614 induces a unique conformation in the LBD. This conformation physically obstructs the formation of the coactivator binding pocket, which is normally exposed upon agonist binding. Consequently, even in the presence of an agonist, the receptor cannot recruit coactivators like SRC-1, and transcription remains in its basal, repressed state.[14][16][17]

A notable and subtle aspect of its mechanism is its differential effect on corepressors. Studies show that BMS-195614 has no significant effect on the binding of N-CoR but can moderately decrease the binding of SMRT.[14][17] This suggests that the antagonist-induced conformation is distinct from both the agonist-bound (apo-coactivator) and the fully unbound (apo-corepressor) states, providing a unique tool to probe the nuances of coregulator interactions.



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Caption: Action of BMS-195614 versus an agonist.

Experimental Validation: Methodologies and Expected Outcomes

The antagonistic properties of BMS-195614 can be rigorously validated through standard molecular biology and biochemical assays. The causality of its mechanism is confirmed by designing experiments that directly measure transcriptional output and protein-protein interactions.

Protocol 1: RARE-Dependent Reporter Gene Assay

This is the foundational experiment to confirm antagonism. It measures the transcriptional activity of the RAR α /RXR complex in a controlled cellular environment.

Objective: To demonstrate that BMS-195614 inhibits agonist-induced gene transcription from a RARE-containing promoter without activating transcription on its own.

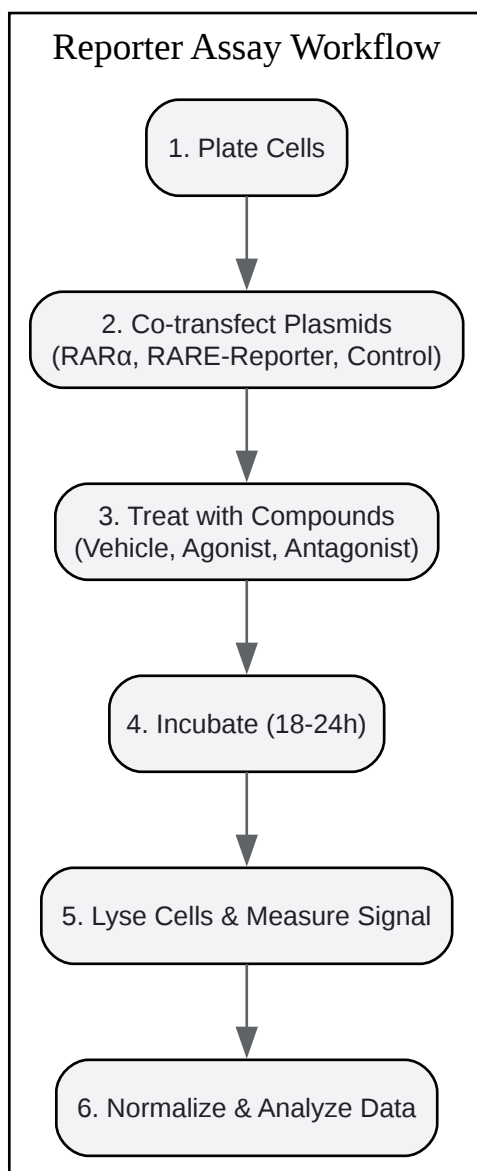
Step-by-Step Methodology:

- Cell Culture: Plate a suitable cell line (e.g., HEK293T or CV-1) in 24-well plates. These cells have low endogenous RAR activity.
- Transient Transfection: Co-transfect the cells with three plasmids:
 - An expression vector for human RAR α .
 - A reporter plasmid containing a luciferase or CAT gene downstream of a promoter with multiple RAREs (e.g., pGL3-RARE-luc).
 - A control plasmid for normalization (e.g., a β -galactosidase or Renilla luciferase vector).
- Compound Treatment: After 24 hours, replace the media with media containing the test compounds:
 - Vehicle control (e.g., DMSO).
 - A known RAR α agonist (e.g., 100 nM ATRA).
 - BMS-195614 alone at various concentrations (e.g., 1 nM to 1 μ M).
 - The agonist (100 nM ATRA) in combination with increasing concentrations of BMS-195614.

- Incubation: Incubate the cells for another 18-24 hours.
- Cell Lysis and Assay: Lyse the cells and measure the reporter (luciferase/CAT) and normalization (β -gal/Renilla) activities using appropriate assay kits and a luminometer/spectrophotometer.
- Data Analysis: Normalize the reporter activity to the control activity. Plot the fold-change in activity relative to the vehicle control.

Self-Validating System & Expected Results:

- Agonist: ATRA alone should produce a strong, dose-dependent increase in reporter activity.
- Antagonist Alone: BMS-195614 alone should show no increase in reporter activity, confirming it is not an agonist.[\[13\]](#)
- Combination: BMS-195614 should inhibit the ATRA-induced reporter activity in a dose-dependent manner, demonstrating its antagonistic function.[\[13\]](#)



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Caption: Workflow for a RARE-dependent reporter assay.

Functional Consequences and Research Applications

As a highly selective tool, BMS-195614 has been instrumental in elucidating the specific roles of RAR α in various biological contexts.

Reported Cellular Effects of BMS-195614	Reference(s)
Downregulates expression of Interleukin-6 (IL-6) and VEGF	[15]
Inhibits transactivation of NF- κ B, AP-1, and PPAR	[15]
Reduces blue light-induced phototoxicity in retinal pigment epithelial (RPE) cells	[15][18]
Used to demonstrate that RAR α is not required for RA-mediated inhibition of breast cancer cell migration	[19]

Key Research Applications:

- **Dissecting RAR Isotype Specificity:** By selectively blocking RAR α , researchers can determine if a biological effect of a pan-RAR agonist is mediated through RAR α , β , or γ .
- **Probing Coregulator Dynamics:** Its unique profile of inhibiting SMRT but not N-CoR binding can be exploited to study the distinct roles of these two corepressors.
- **Validating RAR α as a Therapeutic Target:** It can be used in vitro and in animal models (with consideration for its bioavailability) to validate the therapeutic hypothesis of inhibiting RAR α signaling in diseases like cancer or inflammatory conditions.

Important Consideration: While highly potent in vitro, BMS-195614 has demonstrated poor oral bioavailability in vivo.[13] This limitation must be considered when designing animal studies, potentially requiring alternative administration routes or the use of more recent-generation antagonists with improved pharmacokinetic profiles.

Conclusion

BMS-195614 operates through a precise and well-defined mechanism as a selective, neutral antagonist of Retinoic Acid Receptor alpha. It functions by competitively binding to the receptor's ligand-binding domain, which in turn prevents the critical conformational change required for the recruitment of transcriptional coactivators. This action effectively blocks the

downstream signaling cascade initiated by agonists without altering the receptor's basal repressed state. Its high selectivity and well-characterized mechanism make BMS-195614 an invaluable tool for researchers and drug developers aiming to dissect the intricate roles of RAR α signaling in health and disease.

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